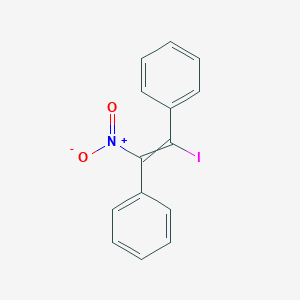
4,5'-Bipyrimidine, 2,2',4',6-tetrakis(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: is a complex organic compound known for its unique structure and properties This compound is part of the bipyrimidine family, which consists of molecules containing two pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where the 1,1-dimethylethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-
Applications De Recherche Scientifique
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions and form stable complexes, which can influence various biochemical processes. Additionally, its potential bioactivity may involve interactions with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- include:
- 2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-
- 4,4’-Bipyrimidine
- 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy-
Uniqueness
The uniqueness of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- lies in its specific substitution pattern with four 1,1-dimethylethoxy groups. This substitution enhances its chemical reactivity and potential applications compared to other bipyrimidine derivatives. The presence of these groups also influences the compound’s physical and chemical properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
59618-20-1 |
|---|---|
Formule moléculaire |
C24H38N4O4 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
4-[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-16(26-20(27-17)32-24(10,11)12)15-14-25-19(31-23(7,8)9)28-18(15)30-22(4,5)6/h13-14H,1-12H3 |
Clé InChI |
LCDGOGXCLAUYTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC(=NC(=C1)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
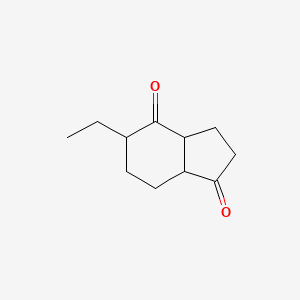
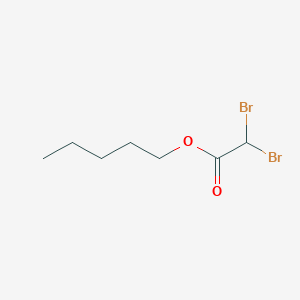
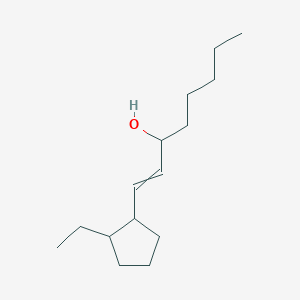
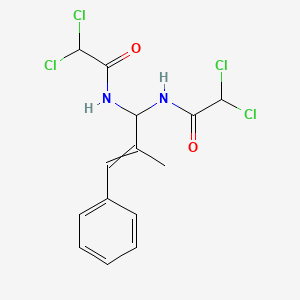
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
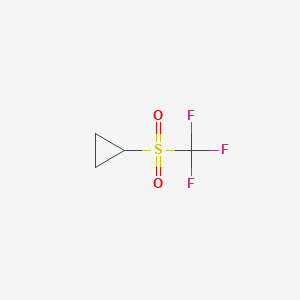
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
